O-Methylcedrelopsin

Übersicht

Beschreibung

O-Methylcedrelopsin is a naturally occurring coumarin derivative with the molecular formula C₁₆H₁₈O₄ and a molecular mass of 274.31 g/mol . It is primarily isolated from the roots of Toddalia asiatica and has been studied for its various biological activities, including anticancer and cytotoxic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

O-Methylcedrelopsin can be synthesized through the activity-guided fractionation of the hydroalcoholic extract of the trunk bark of Cedrelopsis grevei . The process involves isolating coumarins, including this compound, using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods

the extraction from natural sources like Toddalia asiatica and Cedrelopsis grevei remains the primary method for obtaining this compound .

Analyse Chemischer Reaktionen

Types of Reactions

O-Methylcedrelopsin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various coumarin derivatives with modified functional groups, which can exhibit different biological activities.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

O-Methylcedrelopsin has shown significant antiviral properties, particularly against HIV. In a study, it exhibited an effective concentration (EC50) of 0.576 μg/mL (approximately 2.10 μM ) against HIV replication in H9 cells, with a therapeutic index (TI) of 36.6 . This positions this compound as a promising candidate for further development as an anti-HIV agent.

| Compound | EC50 (μg/mL) | EC50 (μM) | TI |

|---|---|---|---|

| This compound | 0.576 | 2.10 | 36.6 |

| Osthol | 0.155 | 0.64 | 75.5 |

Anticancer Properties

Research indicates that this compound possesses antiproliferative effects against various cancer cell lines. In vitro studies revealed an IC50 of 7.8 µM in HeLa cells and 27.8 µM in PC-3 prostate cancer cells . The mechanism of action appears to involve the accumulation of cells in the G2/M phase of the cell cycle, suggesting a potential role in targeting mitotic kinases such as polo-like kinase 1 (PLK1) and cyclin-dependent kinase 1 (CDK1) .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 7.8 |

| PC-3 | 27.8 |

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the formation of abnormal mitotic spindles without affecting interphase microtubule structures . This distinct pathway differentiates it from traditional microtubule-binding agents, potentially paving the way for novel therapeutic strategies in cancer treatment.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Antiviral Efficacy : A study demonstrated that this compound effectively inhibited HIV-1 replication, emphasizing its potential as a lead compound for antiviral drug development .

- Antiproliferative Effects : In another investigation focusing on prostate cancer, this compound was isolated from Amyris madrensis, showing significant cytotoxicity against cancer cell lines and suggesting further exploration for cancer therapeutics .

Conclusion and Future Directions

This compound stands out as a versatile compound with promising applications in antiviral and anticancer research. Its unique mechanisms of action warrant further investigation to elucidate its full therapeutic potential and explore its application in clinical settings.

Future research should focus on:

- Detailed structure-activity relationship studies to optimize its efficacy.

- Clinical trials to evaluate safety and effectiveness in human subjects.

- Exploration of its potential synergistic effects with other therapeutic agents.

Wirkmechanismus

The mechanism of action of O-Methylcedrelopsin involves its interaction with molecular targets and pathways. It induces differentiation and apoptosis in leukemic cells by modulating cellular signaling pathways . Additionally, it exhibits vasorelaxing activity by affecting vascular smooth muscle cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Norbraylin

- Cedrecoumarin A

- Scoparone

- Braylin

Uniqueness

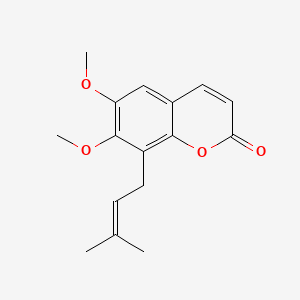

O-Methylcedrelopsin is unique due to its specific structural features, such as the presence of methoxy groups and a prenylated side chain. These structural elements contribute to its distinct biological activities, setting it apart from other coumarin derivatives .

Biologische Aktivität

O-Methylcedrelopsin, a coumarin derivative isolated from the bark of Cedrelopsis grevei, has garnered attention for its diverse biological activities, particularly its antiviral and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a C8-coumarin monoterpenoid. Its chemical structure contributes to its biological activity, particularly in inhibiting viral replication and exhibiting cytotoxic effects against cancer cell lines.

Antiviral Activity

Recent studies have highlighted the potent antiviral properties of this compound, particularly against HIV. The compound has demonstrated significant inhibitory effects on HIV replication in H9 cells, with an effective concentration (EC50) of 0.576 μg/mL (2.10 μM) and a therapeutic index (TI) of 36.6, indicating a favorable safety profile compared to its efficacy .

Comparative Efficacy Against HIV

A comparison of various coumarins' anti-HIV activity is summarized in the following table:

| Compound | EC50 (μg/mL) | EC50 (μM) | Therapeutic Index |

|---|---|---|---|

| This compound | 0.576 | 2.10 | 36.6 |

| Osthol | 0.155 | 0.64 | 75.5 |

| Imperatorin | <0.37 | >1000 | >1000 |

This table illustrates that while this compound is effective, Osthol shows even higher potency against HIV replication .

Anticancer Activity

This compound has also been evaluated for its antiproliferative effects on various cancer cell lines. A mechanistic study revealed that it exhibits cytotoxicity with an IC50 value indicating significant potential for cancer treatment . The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Viral Entry : this compound disrupts the entry of HIV into host cells, thereby preventing infection.

- Cytotoxic Effects : The compound induces apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

- Modulation of Immune Response : It may enhance immune responses against viral infections by upregulating specific immune markers.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- HIV Replication Inhibition : In vitro studies demonstrated that this compound effectively inhibited HIV replication in H9 cells, making it a candidate for further investigation as an antiviral agent .

- Anticancer Studies : Research showed that this compound could significantly reduce cell viability in various cancer cell lines, suggesting its potential role as an anticancer therapeutic agent .

- Comparative Studies : Studies comparing various coumarins indicated that while this compound is effective against HIV, other compounds like Osthol and Imperatorin exhibit superior antiviral activities, prompting further exploration into structural modifications to enhance efficacy .

Eigenschaften

IUPAC Name |

6,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-10(2)5-7-12-15-11(6-8-14(17)20-15)9-13(18-3)16(12)19-4/h5-6,8-9H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBURDJZOIAAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223217 | |

| Record name | 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72916-61-1 | |

| Record name | 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072916611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.